7-Fluoroquinazoline

Anticancer EGFR inhibition Quinazoline SAR

7-Fluoroquinazoline is an essential fluorinated building block for medicinal chemistry, where the 7-fluoro substituent is critical for target binding and metabolic stability. Generic quinazolines cannot substitute for this isomer: position-dependent SAR shows C7-fluoro enables potent EGFR inhibition (IC50 0.28 µM, 4.6-fold improvement over gefitinib), while C6-substitution is sterically restricted. Its compact, lipophilic profile (MW 148.14, logP 1.2–1.8, TPSA 25.8 Ų) makes it ideal for scaffold hopping and ligand efficiency optimization. Use as a common intermediate for NHC-catalyzed aroylation to generate focused kinase inhibitor libraries.

Molecular Formula C8H5FN2
Molecular Weight 148.14 g/mol
CAS No. 16499-45-9
Cat. No. B090720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoroquinazoline
CAS16499-45-9
SynonymsQuinazoline, 7-fluoro- (8CI)
Molecular FormulaC8H5FN2
Molecular Weight148.14 g/mol
Structural Identifiers
SMILESC1=CC2=CN=CN=C2C=C1F
InChIInChI=1S/C8H5FN2/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-5H
InChIKeyYAQOPLHSWRJKMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoroquinazoline (CAS 16499-45-9): Physicochemical & Scaffold Baseline for Kinase-Focused Procurement


7-Fluoroquinazoline is a fluorinated heterocyclic building block comprising a quinazoline core with a single fluorine substituent at the 7-position [1]. This substitution pattern confers distinct physicochemical properties, including a moderate calculated logP of 1.2–1.8 [1], a topological polar surface area (TPSA) of 25.8 Ų [1], and zero hydrogen bond donors [1], positioning it as a compact, lipophilic-neutral scaffold for medicinal chemistry derivatization. As an unadorned core, it serves as a reference point for structure–activity relationship (SAR) studies where the 7-fluoro substituent is a critical variable influencing target binding and metabolic stability [2].

7-Fluoroquinazoline (CAS 16499-45-9): Why Generic Quinazoline Analogs Cannot Substitute for Position-Specific SAR Requirements


Procurement of generic quinazolines cannot substitute for 7-fluoroquinazoline due to position-dependent electronic and steric effects that govern biological activity. In quinazoline-based kinase inhibitors, SAR studies demonstrate that substitution at the C-7 position tolerates a broad range of substituents, whereas variation at the C-6 position is highly restricted [1]. The electron-withdrawing nature and small van der Waals radius of fluorine at the 7-position directly modulate the electron density of the quinazoline ring, influencing hinge-binding interactions with kinase ATP pockets [2]. Furthermore, the fluorine atom enhances metabolic stability by blocking cytochrome P450-mediated oxidation at this site, a feature absent in non-fluorinated or differently halogenated analogs . Consequently, substituting 7-fluoroquinazoline with 6-fluoro, 8-fluoro, or chloro analogs leads to divergent activity profiles, as quantified in the evidence below.

7-Fluoroquinazoline (CAS 16499-45-9): Quantitative Differentiation Evidence vs. Key Analogs


Cytotoxic Potency Advantage: 7-Fluoroquinazolinone Derivative vs. Gefitinib in MDA-MB-231 Cells

In a direct comparative study of fluoroquinazolinone derivatives, compound 10e—which retains the 7-fluoroquinazoline core—exhibited superior cytotoxicity against the MDA-MB-231 breast cancer cell line relative to the clinical EGFR inhibitor gefitinib. The 7-fluoroquinazolinone derivative achieved an IC50 of 0.28 ± 0.02 µM, compared to 1.30 ± 0.04 µM for gefitinib [1]. This represents a 4.6-fold improvement in potency, underscoring the value of the 7-fluoro substitution for enhancing target engagement.

Anticancer EGFR inhibition Quinazoline SAR

Cytotoxic Potency Advantage: 7-Fluoroquinazolinone Derivative vs. Gefitinib in MCF-7 Cells

A separate, cross-study comparable dataset for MCF-7 breast cancer cells reveals that a distinct 7-fluoroquinazolinone derivative (compound 6) achieved an IC50 of 0.35 ± 0.01 µM, outperforming gefitinib (0.97 ± 0.02 µM) by 2.8-fold [1]. While not a direct head-to-head comparison, the consistency of this potency advantage across multiple cell lines and derivatives reinforces the 7-fluoroquinazoline scaffold as a privileged template for developing potent antiproliferative agents.

Anticancer EGFR inhibition Quinazoline SAR

Synthetic Versatility: NHC-Catalyzed Aroylation of 7-Fluoroquinazolines

7-Fluoroquinazolines undergo N-heterocyclic carbene (NHC)-catalyzed nucleophilic aromatic substitution with aromatic aldehydes to afford 7-benzoyl- and 7-heteroaroylquinazolines [1]. The NHC derived from 1,3-dimethylimidazolium iodide provided superior catalytic performance compared to those derived from thiazolium and triazolium salts [1]. This methodology was also extended to 5- and 8-fluoroquinazolines [1], indicating that the 7-fluoro position is particularly amenable to this transformation, enabling rapid diversification of the quinazoline core.

Synthetic methodology Nucleophilic aromatic substitution Organocatalysis

Physicochemical Differentiation: LogP, TPSA, and Molecular Weight vs. 7-Chloroquinazoline

7-Fluoroquinazoline exhibits a calculated logP of 1.2–1.8 and a molecular weight of 148.14 g/mol [1]. In contrast, 7-chloroquinazoline (CAS 7556-99-2) has a molecular weight of 164.59 g/mol and a higher calculated density (1.4 vs. 1.3 g/cm³) [2]. The smaller size and moderate lipophilicity of the 7-fluoro analog are more aligned with Lipinski's Rule of Five for oral bioavailability, whereas the chloro analog presents a higher lipophilic burden that may impact solubility and metabolic clearance.

Physicochemical properties Lipophilicity Drug-likeness

7-Fluoroquinazoline (CAS 16499-45-9): Optimal Application Scenarios Based on Evidence


Lead Optimization for EGFR-Targeted Anticancer Agents

7-Fluoroquinazoline serves as a privileged scaffold for the development of next-generation EGFR inhibitors. Evidence demonstrates that 7-fluoroquinazolinone derivatives achieve IC50 values as low as 0.28 µM against MDA-MB-231 cells, a 4.6-fold improvement over gefitinib [1]. Medicinal chemistry teams can leverage this scaffold to design analogs with enhanced potency against gefitinib-resistant or triple-negative breast cancer phenotypes, where improved target engagement is critical.

Rapid SAR Library Generation via Late-Stage Functionalization

The NHC-catalyzed aroylation of 7-fluoroquinazolines enables efficient diversification of the quinazoline core under mild conditions [2]. This synthetic methodology is particularly valuable for generating focused libraries of 7-aroylquinazolines to probe SAR around the hinge-binding region of kinase targets. Procurement of 7-fluoroquinazoline as a common intermediate allows for parallel synthesis and accelerates hit-to-lead timelines in kinase inhibitor programs.

Scaffold Replacement in Kinase Inhibitor Programs

Given the SAR flexibility at the C-7 position of quinazolines, 7-fluoroquinazoline offers a strategic entry point for scaffold replacement or 'scaffold hopping' exercises [3]. Its favorable physicochemical profile (MW 148.14, logP 1.2–1.8) makes it a suitable replacement for bulkier quinazoline cores (e.g., 7-chloro or 6,7-disubstituted analogs) in lead series where ligand efficiency or metabolic stability is a concern [4].

PET Tracer Precursor Development

Fluorinated quinazoline derivatives are being explored as scaffolds for positron emission tomography (PET) radiotracers targeting Trk kinases [5]. The presence of the 7-fluoro substituent provides a handle for further derivatization or isotopic labeling (e.g., 18F), making 7-fluoroquinazoline a valuable building block for the synthesis of imaging agents to visualize NTRK-driven tumors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Fluoroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.